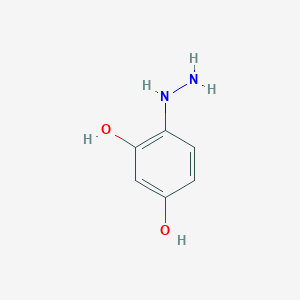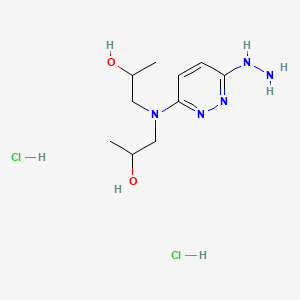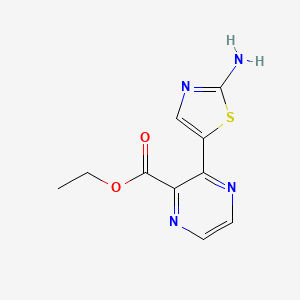
Ethyl 3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate is a heterocyclic compound that contains both thiazole and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Méthodes De Préparation
The synthesis of Ethyl3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate typically involves the reaction of 2-aminothiazole with ethyl pyrazine-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion .
Analyse Des Réactions Chimiques
Ethyl3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrazine rings, often using reagents like halides or amines under basic conditions
Applications De Recherche Scientifique
Ethyl3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development, particularly in anticancer and antimicrobial research.
Medicine: Due to its potential therapeutic properties, it is studied for its efficacy in treating various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Ethyl3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells and bacteria. For example, it may inhibit kinases or other signaling molecules involved in cell growth and division .
Comparaison Avec Des Composés Similaires
Ethyl3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate can be compared with other similar compounds, such as:
2-Aminothiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities, including anticancer and antimicrobial properties.
Pyrazine derivatives: Compounds containing the pyrazine ring also show a range of biological activities and are used in drug development.
Thiazole-pyrazine hybrids:
Ethyl3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate stands out due to its specific combination of thiazole and pyrazine rings, which contribute to its unique chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10N4O2S |
|---|---|
Poids moléculaire |
250.28 g/mol |
Nom IUPAC |
ethyl 3-(2-amino-1,3-thiazol-5-yl)pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H10N4O2S/c1-2-16-9(15)8-7(12-3-4-13-8)6-5-14-10(11)17-6/h3-5H,2H2,1H3,(H2,11,14) |
Clé InChI |
ZWVBFBAVAKWAQH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC=CN=C1C2=CN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid](/img/structure/B13095695.png)
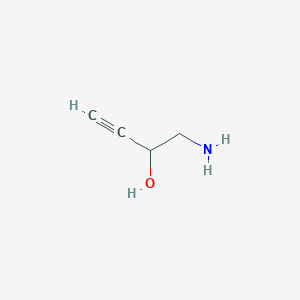
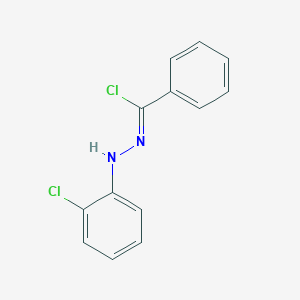
![3-Methylimidazo[1,2-A]pyrazine](/img/structure/B13095714.png)
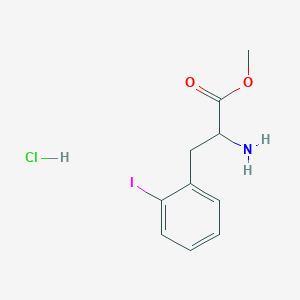
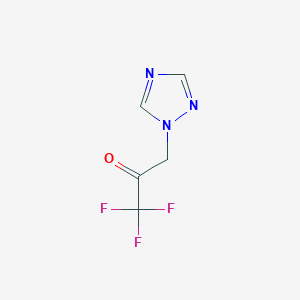
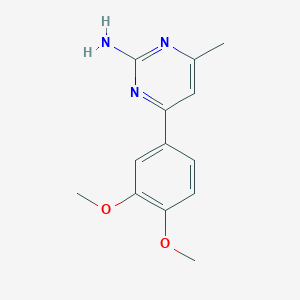
![4-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095743.png)


